molecular formula C12H18N2O2 B12083889 3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide

3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide

Cat. No.: B12083889
M. Wt: 222.28 g/mol
InChI Key: XFSWIBNAEKEZDG-UHFFFAOYSA-N
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Description

3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide is an organic compound with the molecular formula C12H18N2O2 It is a benzamide derivative, characterized by the presence of an amino group, a methoxyethyl group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide typically involves the reaction of 3-amino-4-dimethylbenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-methoxyethyl)benzamide
  • 3-amino-N-(2-methoxyethyl)-2-methylbenzamide
  • 3-amino-N-(2-methoxyethyl)-3-phenylpropanamide

Uniqueness

3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide is unique due to the presence of both the methoxyethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-amino-N-(2-methoxyethyl)-N,4-dimethylbenzamide

InChI

InChI=1S/C12H18N2O2/c1-9-4-5-10(8-11(9)13)12(15)14(2)6-7-16-3/h4-5,8H,6-7,13H2,1-3H3

InChI Key

XFSWIBNAEKEZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CCOC)N

Origin of Product

United States

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